Pyrethrosin

Catalog No.
S540711
CAS No.
28272-18-6
M.F
C17H22O5
M. Wt
306.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrethrosin

CAS Number

28272-18-6

Product Name

Pyrethrosin

IUPAC Name

[(1S,3R,5R,8E,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7+/t12-,13+,14-,15+,17-/m1/s1

InChI Key

JJMLQAVFDJXJAL-JOXWODGISA-N

SMILES

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Pyrethrosin; NSC 22070; NSC-22070; NSC22070

Canonical SMILES

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C

Isomeric SMILES

C/C/1=C\[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C

Description

The exact mass of the compound Pyrethrosin is 306.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrethrosin is a naturally occurring compound classified as a sesquiterpene lactone, primarily derived from the flowers of the chrysanthemum plant, particularly Chrysanthemum cinerariaefolium. It is closely related to pyrethrins, which are known for their insecticidal properties. Pyrethrosin's chemical structure features a unique lactone ring that contributes to its biological activity and potential applications in pest control and other fields.

, particularly hydrolysis and oxidation. The central ester bond in pyrethrosin can be hydrolyzed to yield inactive metabolites. Additionally, oxidative reactions can occur at several sites within the molecule, leading to various degradation products. These reactions are crucial for understanding the compound's stability and environmental impact, as they influence how quickly pyrethrosin breaks down in various conditions .

The synthesis of pyrethrosin can be achieved through several methods:

  • Extraction from Natural Sources: Pyrethrosin can be extracted from chrysanthemum flowers using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves complex organic reactions including cyclization and esterification processes to create the lactone structure characteristic of pyrethrosin.
  • Biosynthesis: Understanding the biosynthetic pathways in plants can also lead to the development of methods for producing pyrethrosin through fermentation or biotechnological approaches .

Pyrethrosin has several applications:

  • Insecticide: Due to its potent insecticidal properties, it is used in agricultural settings for pest control.
  • Natural Pesticide: Its lower toxicity to mammals makes it suitable for use in environments where human exposure is a concern.
  • Research: Pyrethrosin serves as a model compound for studying insect neurophysiology and developing new pest control agents .

Studies on the interactions of pyrethrosin with other compounds indicate that it can enhance or inhibit the effects of various pesticides when used in combination. For instance, pairing pyrethrosin with synthetic synergists like piperonyl butoxide can increase its efficacy against resistant insect populations by inhibiting metabolic pathways that would otherwise detoxify the compound . Furthermore, research into its allergenic potential has shown that while allergic reactions are possible, they are relatively rare compared to synthetic alternatives.

Pyrethrosin shares similarities with several related compounds, particularly other sesquiterpene lactones and pyrethrins. Here’s a comparison highlighting its uniqueness:

CompoundChemical StructureMain UseToxicity Profile
Pyrethrin IC21H28O3InsecticideModerate toxicity to mammals
Pyrethrin IIC22H28O5InsecticideModerate toxicity to mammals
Jasmolin IC21H30O3InsecticideSimilar to pyrethrins
Jasmolin IIC22H30O5InsecticideSimilar to pyrethrins
Cinerin IC20H28O3InsecticideLower toxicity
Cinerin IIC21H28O5InsecticideLower toxicity
PyrethrosinUnique sesquiterpene lactone structureNatural insecticideLower toxicity than synthetic analogs

Uniqueness of Pyrethrosin

Pyrethrosin is unique due to its specific sesquiterpene lactone structure that differentiates it from other compounds within the same class. Its lower toxicity profile makes it particularly advantageous for use in sensitive environments where human exposure is a concern compared to more potent synthetic alternatives like pyrethroids .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

306.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z13OX0769A

Dates

Modify: 2024-02-18
1: Mohamed ME, Pahirulzaman KA, Lazarus CM. Production of 3-Oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic Acid in the Fungus Aspergillus oryzae: A Step Towards Heterologous Production of Pyrethrins in Fungi. Mol Biotechnol. 2016 Mar;58(3):172-8. doi: 10.1007/s12033-015-9911-0. PubMed PMID: 26718544.
2: Osimitz TG, Franzosa JA, Maibach HI. Pyrethrins and pyrethrosin content in commercial allergen extracts. Dermatitis. 2009 Nov-Dec;20(6):338-40. PubMed PMID: 19958739.
3: Galal AM. Microbial transformation of pyrethrosin. J Nat Prod. 2001 Aug;64(8):1098-9. PubMed PMID: 11520238.
4: Ward MP, Armstrong RT. Surveys to assess the amount of pesticide in wool and the use of pesticides by woolgrowers in Queensland. Aust Vet J. 2001 May;79(5):358-62. PubMed PMID: 11432004.
5: Schulz KH, Hausen BM, Wallhöfer L, Schmidt-Löffler P. Chrysanthemum allergy. Pt. II: Experimental studies on the causative agents. Arch Dermatol Forsch. 1975;251(3):235-44. German. PubMed PMID: 1090264.
6: Mitchell JC, Dupuis G, Towers GH. Allergic contact dermatitis from pyrethrum (Chrysanthemum spp.). The roles of pyrethrosin, a sesquiterpene lactone, and of pyrethrin II. Br J Dermatol. 1972 Jun;86(6):568-73. PubMed PMID: 5045949.

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